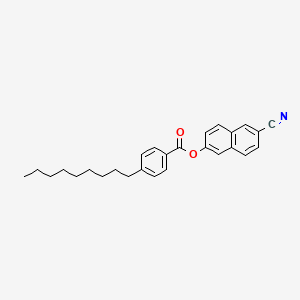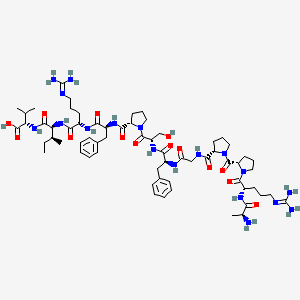
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C7H8N2O4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonamide group attached to a nitrophenyl ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- typically involves the reaction of methanesulfonamide with 3-nitrophenyl hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Amino-substituted methanesulfonamide.
Substitution: Various substituted methanesulfonamide derivatives.
Applications De Recherche Scientifique
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitrophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds, such as:
Methanesulfonamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
N-hydroxy-N-(4-nitrophenyl)methanesulfonamide: Similar structure but with a nitro group at the para position, affecting its reactivity and applications.
N-(3-nitrophenyl)acetamide: Contains an acetamide group instead of methanesulfonamide, leading to different biological and chemical properties.
Propriétés
Numéro CAS |
62919-03-3 |
|---|---|
Formule moléculaire |
C7H8N2O5S |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
N-hydroxy-N-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)9(12)7-4-2-3-6(5-7)8(10)11/h2-5,12H,1H3 |
Clé InChI |
QDYPLGLTMSMOBI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)

![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)




![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)



